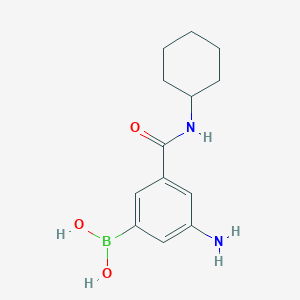

3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

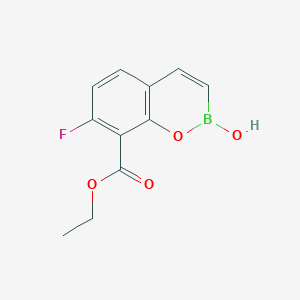

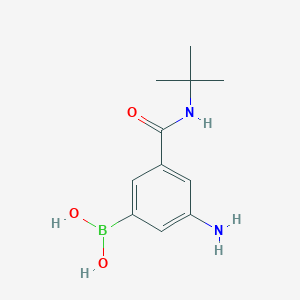

3-アミノ-5-(シクロヘキシルカルバモイル)フェニルボロン酸は、分子式C13H19BN2O3、分子量262.11 g/molのボロン酸誘導体です 。この化合物は、フェニル環に結合したアミノ基、シクロヘキシルカルバモイル基、およびボロン酸部分を特徴としています。ボロン酸は、特に鈴木-宮浦クロスカップリング反応における有機合成における汎用性で知られています 。

準備方法

3-アミノ-5-(シクロヘキシルカルバモイル)フェニルボロン酸の合成は、通常、以下の手順を含みます。

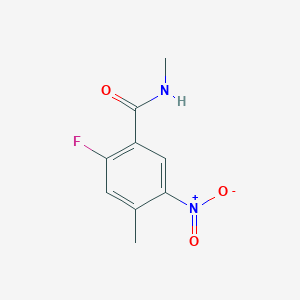

出発物質: 合成は、3-ニトロフェニルボロン酸やシクロヘキシルイソシアネートなどの市販の出発物質から始まります。

還元: 3-ニトロフェニルボロン酸のニトロ基は、水素ガス存在下でパラジウム炭素(Pd/C)などの還元剤を使用してアミノ基に還元されます。

カルバモイル化: 得られた3-アミノフェニルボロン酸を次にシクロヘキシルイソシアネートと反応させ、目的の生成物である3-アミノ-5-(シクロヘキシルカルバモイル)フェニルボロン酸を生成します。

化学反応の分析

科学的研究の応用

3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid has several scientific research applications:

作用機序

3-アミノ-5-(シクロヘキシルカルバモイル)フェニルボロン酸の作用機序は、酵素などの分子標的との相互作用を伴います。ボロン酸部分は、セリンプロテアーゼの活性部位と可逆的な共有結合を形成し、その活性を阻害します。この相互作用は酵素の正常な機能を阻害し、潜在的な治療効果をもたらします 。

類似化合物との比較

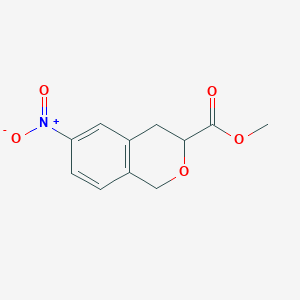

3-アミノ-5-(シクロヘキシルカルバモイル)フェニルボロン酸は、以下のような他のボロン酸誘導体と比較することができます。

フェニルボロン酸: アミノ基とシクロヘキシルカルバモイル基がなく、酵素阻害における汎用性が低くなります。

3-アミノフェニルボロン酸: 似ていますが、シクロヘキシルカルバモイル基がなく、結合親和性と特異性に影響を与える可能性があります。

シクロヘキシルボロン酸: フェニル基とアミノ基がなく、鈴木-宮浦カップリングや酵素阻害における用途が制限されます。

3-アミノ-5-(シクロヘキシルカルバモイル)フェニルボロン酸における官能基の独自の組み合わせは、さまざまな用途における汎用性と有効性を高めます。

特性

分子式 |

C13H19BN2O3 |

|---|---|

分子量 |

262.11 g/mol |

IUPAC名 |

[3-amino-5-(cyclohexylcarbamoyl)phenyl]boronic acid |

InChI |

InChI=1S/C13H19BN2O3/c15-11-7-9(6-10(8-11)14(18)19)13(17)16-12-4-2-1-3-5-12/h6-8,12,18-19H,1-5,15H2,(H,16,17) |

InChIキー |

UHPMORQFYZTQOD-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=CC(=C1)N)C(=O)NC2CCCCC2)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11758911.png)

![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)

![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)